molecular formula C18H18BrNO4 B4067358 2-(2-bromo-4-ethylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

2-(2-bromo-4-ethylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No. B4067358
M. Wt: 392.2 g/mol
InChI Key: MXKILGCVYHSZJI-UHFFFAOYSA-N
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Description

2-(2-bromo-4-ethylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a chemical compound that has gained attention in the scientific community for its potential applications in research. This compound is commonly referred to as "Compound X" in scientific literature.

Scientific Research Applications

Synthesis and Antimicrobial Profile

Research has shown that compounds with bromo and phenoxy acetamide functionalities, like the one , can be synthesized and evaluated for their antimicrobial activities. For instance, the synthesis and antimicrobial profile of newer Schiff bases and thiazolidinone derivatives derived from compounds with similar structures have been studied, indicating potential applications in developing antimicrobial agents (Fuloria, Fuloria, & Gupta, 2014).

Pharmacological Assessment

Another area of application is in pharmacological research, where related acetamide derivatives have been synthesized and assessed for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. This suggests that compounds with a similar structural basis could be explored for their therapeutic potentials (Rani, Pal, Hegde, & Hashim, 2016).

Antioxidant Activity

Compounds with bromophenol structures, akin to the query compound, have been isolated from natural sources and evaluated for their antioxidant activity. This indicates the potential application of similar compounds in researching natural antioxidants, which could contribute to food preservation and health supplements (Li, Li, Gloer, & Wang, 2011).

Chemical Synthesis and Characterization

The synthesis and chemical characterization of related compounds have been extensively studied, highlighting the broad interest in these molecules for various scientific applications, including material science and chemical biology. The detailed synthesis routes and characterization techniques provide a foundation for further exploration of similar compounds in research (Belay, Kinfe, & Muller, 2012).

properties

IUPAC Name

2-(2-bromo-4-ethylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO4/c1-2-12-3-5-15(14(19)9-12)24-11-18(21)20-13-4-6-16-17(10-13)23-8-7-22-16/h3-6,9-10H,2,7-8,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKILGCVYHSZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCCO3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-bromo-4-ethylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-bromo-4-ethylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
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2-(2-bromo-4-ethylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
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2-(2-bromo-4-ethylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
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2-(2-bromo-4-ethylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
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2-(2-bromo-4-ethylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(2-bromo-4-ethylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

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